Cas no 1855855-83-2 (3-(Pentan-2-yl)morpholine)
3-(Pentan-2-yl)morpholine Chemical and Physical Properties
Names and Identifiers
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- EN300-1786159
- 1855855-83-2
- 3-(pentan-2-yl)morpholine
- 3-(Pentan-2-yl)morpholine
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- Inchi: 1S/C9H19NO/c1-3-4-8(2)9-7-11-6-5-10-9/h8-10H,3-7H2,1-2H3
- InChI Key: XHVVMCBFVMZVEY-UHFFFAOYSA-N
- SMILES: O1CCNC(C1)C(C)CCC
Computed Properties
- Exact Mass: 157.146664230g/mol
- Monoisotopic Mass: 157.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 21.3Ų
3-(Pentan-2-yl)morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1786159-1g |
3-(pentan-2-yl)morpholine |
1855855-83-2 | 1g |
$1371.0 | 2023-09-19 | ||
| Enamine | EN300-1786159-5g |
3-(pentan-2-yl)morpholine |
1855855-83-2 | 5g |
$3977.0 | 2023-09-19 | ||
| Enamine | EN300-1786159-10g |
3-(pentan-2-yl)morpholine |
1855855-83-2 | 10g |
$5897.0 | 2023-09-19 | ||
| Enamine | EN300-1786159-0.05g |
3-(pentan-2-yl)morpholine |
1855855-83-2 | 0.05g |
$1152.0 | 2023-09-19 | ||
| Enamine | EN300-1786159-0.1g |
3-(pentan-2-yl)morpholine |
1855855-83-2 | 0.1g |
$1207.0 | 2023-09-19 | ||
| Enamine | EN300-1786159-0.25g |
3-(pentan-2-yl)morpholine |
1855855-83-2 | 0.25g |
$1262.0 | 2023-09-19 | ||
| Enamine | EN300-1786159-0.5g |
3-(pentan-2-yl)morpholine |
1855855-83-2 | 0.5g |
$1316.0 | 2023-09-19 | ||
| Enamine | EN300-1786159-1.0g |
3-(pentan-2-yl)morpholine |
1855855-83-2 | 1g |
$1371.0 | 2023-06-02 | ||
| Enamine | EN300-1786159-2.5g |
3-(pentan-2-yl)morpholine |
1855855-83-2 | 2.5g |
$2688.0 | 2023-09-19 | ||
| Enamine | EN300-1786159-5.0g |
3-(pentan-2-yl)morpholine |
1855855-83-2 | 5g |
$3977.0 | 2023-06-02 |
3-(Pentan-2-yl)morpholine Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 3-(Pentan-2-yl)morpholine
Comprehensive Analysis of 3-(Pentan-2-yl)morpholine (CAS No. 1855855-83-2): Properties, Applications, and Industry Trends
3-(Pentan-2-yl)morpholine (CAS No. 1855855-83-2) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, serves as a versatile scaffold for drug design, while the pentan-2-yl side chain introduces lipophilicity, influencing bioavailability. This combination makes it a promising candidate for targeted molecular applications.
Recent studies highlight the growing demand for N-substituted morpholine derivatives, driven by their role in modulating biological activity. Researchers are particularly interested in how 3-(Pentan-2-yl)morpholine compares to analogous compounds like 2-methylmorpholine or 3-ethylmorpholine in terms of metabolic stability. Analytical techniques such as HPLC-MS and NMR spectroscopy confirm its high purity (>98%), a critical factor for reproducibility in preclinical trials.
The synthesis of CAS 1855855-83-2 typically involves reductive amination strategies, with recent patents emphasizing greener catalytic methods. A 2023 Journal of Medicinal Chemistry report noted its potential as a building block for kinase inhibitors, aligning with the industry's focus on small-molecule therapeutics. This positions 3-(Pentan-2-yl)morpholine as relevant to trending topics like precision medicine and fragment-based drug discovery.
From a commercial perspective, suppliers list 1855855-83-2 with varying packaging options (1g to 1kg), reflecting diverse R&D needs. Stability data indicates optimal storage under inert gas at -20°C, addressing common user queries about compound shelf life. Regulatory databases confirm its non-hazardous classification under standard handling conditions, though proper lab PPE is always recommended.
Emerging applications extend beyond pharmaceuticals. Agro-researchers are evaluating 3-(Pentan-2-yl)morpholine derivatives as eco-friendly plant growth regulators, capitalizing on its biodegradability profile. Computational chemistry models predict favorable binding to certain enzyme targets, sparking academic debates about structure-activity relationships in heterocyclic chemistry forums.
For synthetic chemists, the compound's chiral center at the pentyl substituent presents interesting opportunities for asymmetric synthesis. Contemporary discussions in Organic Process Research & Development highlight scalable routes using enzymatic resolution—a nod to the industry's shift toward sustainable chemistry practices.
Analytical challenges surrounding CAS No. 1855855-83-2 include its characterization in complex matrices. Recent advancements in UHPLC-TOF methodologies have improved detection limits to 0.1 ppm, crucial for pharmacokinetic studies. These technical aspects frequently appear in search queries from quality control specialists.
The price trajectory of 3-(Pentan-2-yl)morpholine reflects broader market trends, with a 15% increase since 2021 attributed to rising demand from contract research organizations. Supplier comparisons often focus on batch-to-batch consistency—a key concern for users troubleshooting reaction yields.
Looking ahead, the compound's potential in bioconjugation chemistry is being explored, particularly for antibody-drug conjugates (ADCs). This aligns with the explosive growth of oncology research, making 1855855-83-2 a compound to watch in next-generation therapeutic development pipelines.
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